molecular formula C3H6ClN3O B14003008 Hydrazinecarboxamide, 2-(2-chloroethylidene)- CAS No. 66188-77-0

Hydrazinecarboxamide, 2-(2-chloroethylidene)-

Cat. No.: B14003008
CAS No.: 66188-77-0
M. Wt: 135.55 g/mol
InChI Key: SNDIEXRJNAJLSD-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(2-chloroethylidene)- is a semicarbazone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 2-chloroethylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarboxamide, 2-(2-chloroethylidene)- can be synthesized through the condensation reaction between hydrazinecarboxamide and 2-chloroacetaldehyde. The reaction typically occurs under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of hydrazinecarboxamide, 2-(2-chloroethylidene)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2-chloroethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of hydrazinecarboxamide, 2-(2-chloroethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, its ability to chelate metal ions makes it a valuable ligand in coordination chemistry .

Comparison with Similar Compounds

Hydrazinecarboxamide, 2-(2-chloroethylidene)- can be compared with other semicarbazone derivatives, such as:

  • Hydrazinecarboxamide, 2-(hexan-2-ylidene)-
  • Hydrazinecarboxamide, 2-(heptan-2-ylidene)-
  • Hydrazinecarboxamide, 2-(1-(3-aminophenyl)ethylidene)-

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique presence of the 2-chloroethylidene group in hydrazinecarboxamide, 2-(2-chloroethylidene)- imparts distinct properties, making it a valuable compound for specific applications .

Properties

CAS No.

66188-77-0

Molecular Formula

C3H6ClN3O

Molecular Weight

135.55 g/mol

IUPAC Name

(2-chloroethylideneamino)urea

InChI

InChI=1S/C3H6ClN3O/c4-1-2-6-7-3(5)8/h2H,1H2,(H3,5,7,8)

InChI Key

SNDIEXRJNAJLSD-UHFFFAOYSA-N

Canonical SMILES

C(C=NNC(=O)N)Cl

Origin of Product

United States

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